molecular formula C7H11ClN2O B3107094 (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride CAS No. 1609401-02-6

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride

Cat. No.: B3107094
CAS No.: 1609401-02-6
M. Wt: 174.63
InChI Key: ROVQBXIIYUSHNB-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride” is a hydrochloride salt of a substituted imidazole derivative featuring a cyclopropyl group at the 1-position and a hydroxymethyl group at the 5-position of the imidazole ring. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 177.63 g/mol (calculated from and ). The compound is identified by the InChIKey ACXJTLNSCOMIMP-UHFFFAOYSA-N (base compound) and ROVQBXIIYUSHNB-UHFFFAOYSA-N (hydrochloride form) .

The cyclopropyl group introduces steric strain and unique electronic properties, which may enhance metabolic stability compared to bulkier substituents like isopropyl. Commercial availability data indicate discontinuation in certain quantities (1g, 5g, etc.), as noted by CymitQuimica .

Properties

IUPAC Name

(3-cyclopropylimidazol-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-4-7-3-8-5-9(7)6-1-2-6;/h3,5-6,10H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQBXIIYUSHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazolines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanamine Dihydrochloride Analog

Compound : (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
Formula : C₇H₁₃Cl₂N₃
Molecular Weight : 210.10 g/mol

Property Target Compound Methanamine Dihydrochloride Analog
Functional Group -CH₂OH -CH₂NH₂
Salt Form Monohydrochloride Dihydrochloride
Solubility Moderate (hydroxyl group) Higher (amine + 2HCl)
Applications Unspecified Potential as a bioactive amine

The dihydrochloride salt’s amine group increases basicity and water solubility, making it suitable for pharmaceutical applications requiring enhanced bioavailability. The target compound’s hydroxyl group may limit solubility but improve stability in non-polar environments .

Nitroimidazole Derivatives

Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
Formula : C₁₂H₁₁ClN₄O₂
Molecular Weight : 278.70 g/mol

Property Target Compound Nitroimidazole Derivative
Electron Effects Neutral imidazole Electron-withdrawing nitro group
Reactivity Moderate Higher (nitro group instability)
Biological Use Unreported Antimicrobial/antiparasitic agents

Nitro groups enhance electrophilicity but reduce stability under reductive conditions.

Isopropyl-Substituted Analog

Compound: (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride Formula: C₇H₁₂ClN₂O Molecular Weight: 177.63 g/mol

Property Target Compound Isopropyl Analog
Substituent Cyclopropyl (strained ring) Isopropyl (bulky, unstrained)
LogP Estimated ~-0.2 -0.21
Metabolic Stability Higher (cyclopropane resistance) Lower (isopropyl oxidation risk)

The cyclopropyl group’s strain may hinder enzymatic degradation, whereas the isopropyl group’s bulk could reduce membrane permeability despite similar LogP values .

Complex Cyclopropyl Imidazole Moieties

Example : 6-(1-Cyclopropyl-1H-imidazol-5-yl)pyridin-2-amine
Synthesis : Involves Boc-protection and flash chromatography .

Property Target Compound Pyridine-Imidazole Hybrid
Structural Complexity Simple imidazole derivative Heterocyclic hybrid (pyridine)
Applications Intermediate/API candidate Drug discovery scaffolds

Biological Activity

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C7H11ClN2O, this compound is a derivative of imidazole, a five-membered heterocyclic structure known for its diverse biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions, often starting from amido-nitriles. A common synthetic route includes:

  • Cyclization of Amido-Nitriles : This process utilizes nickel-catalyzed addition to nitriles, followed by proto-demetallation and tautomerization.
  • Reaction Conditions : Controlled reaction conditions are essential to optimize yield and purity, ensuring minimal impurities in the final product.

The compound exhibits several notable chemical properties:

  • Oxidation Potential : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction Capability : The imidazole ring can undergo reduction to form imidazolines.
  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions at the nitrogen atoms of the imidazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring plays a crucial role in modulating enzyme and receptor activities, which can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms, making it a candidate for antimicrobial applications.

Research Findings

Recent studies have explored the biological activities of this compound, revealing promising results:

  • Antimicrobial Studies : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Comparison with Other Compounds : In comparative studies with similar imidazole derivatives, this compound demonstrated enhanced stability and interaction with biological targets due to its unique cyclopropyl substitution .
  • Potential Applications in Medicine : Investigations into the therapeutic applications of this compound suggest its potential as a building block in drug development, particularly for infectious diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyFindings
Study 1Demonstrated strong antibacterial activity with MIC values indicating effectiveness against multiple strains .
Study 2Explored the compound's mechanism as an inhibitor for specific enzymes related to microbial resistance .
Study 3Investigated its role as a potential therapeutic agent in combination therapies for enhanced efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride
Reactant of Route 2
(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride

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